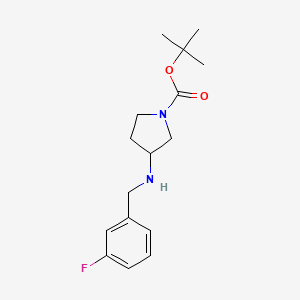

3-(3-Fluoro-benzylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester

Description

This compound features a pyrrolidine core modified with a tert-butyl ester group at position 1 and a 3-fluoro-benzylamino substituent at position 2. The tert-butyl ester serves as a protective group for carboxylic acids, enhancing stability during synthetic processes.

Properties

CAS No. |

887578-67-8 |

|---|---|

Molecular Formula |

C16H23FN2O2 |

Molecular Weight |

294.36 g/mol |

IUPAC Name |

tert-butyl 3-[(3-fluorophenyl)methylamino]pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C16H23FN2O2/c1-16(2,3)21-15(20)19-8-7-14(11-19)18-10-12-5-4-6-13(17)9-12/h4-6,9,14,18H,7-8,10-11H2,1-3H3 |

InChI Key |

KXNBOTFAXPBDBA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)NCC2=CC(=CC=C2)F |

Origin of Product |

United States |

Preparation Methods

Pyrrolidine Ring Formation

The pyrrolidine backbone is synthesized via cyclization of 1,4-diaminobutane with a carbonyl compound (e.g., ketones or aldehydes) under acidic or basic conditions. For example, cyclization using glutaraldehyde in ethanol at reflux yields the pyrrolidine intermediate. Catalytic hydrogenation of dihydropyrrole derivatives, as demonstrated in enantioselective syntheses of analogous compounds, achieves high stereopurity (up to 99% ee) using chiral Ru or Rh catalysts.

Key Reaction Conditions

Introduction of 3-Fluoro-benzylamino Group

The amino group is introduced via nucleophilic substitution or reductive amination. In one method, 3-fluoro-benzylamine reacts with a pyrrolidine-3-carboxylic acid derivative in the presence of a coupling agent (e.g., HATU or EDC) and a base (e.g., DIPEA). Alternatively, reductive amination using sodium cyanoborohydride reduces an imine intermediate formed between pyrrolidine-3-ketone and 3-fluoro-benzylamine.

Optimization Insights

Esterification with Tert-Butyl Group

The carboxylic acid is protected as a tert-butyl ester using di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane with DMAP as a catalyst. This step typically proceeds at 0–25°C with >95% conversion.

Critical Parameters

- Base : Triethylamine or DMAP for efficient Boc protection.

- Workup : Aqueous extraction removes excess reagents, followed by silica gel chromatography.

Industrial-Scale Production Methods

Industrial processes prioritize cost efficiency and scalability. Continuous-flow reactors enable rapid cyclization and amination steps, while immobilized catalysts (e.g., Pd/C for hydrogenation) enhance reusability. For example, a patent describes enantioselective hydrogenation at 50–100 psi H₂ and 40–60°C, achieving >98% purity with minimal waste.

Table 1: Industrial vs. Laboratory Synthesis Comparison

| Parameter | Laboratory Method | Industrial Method |

|---|---|---|

| Catalyst | Homogeneous Ru-BINAP | Heterogeneous Pd/C |

| Reactor Type | Batch | Continuous-flow |

| Yield | 70–85% | 90–95% |

| Purity | 90–95% | >98% |

| Scale | Milligram to gram | Kilogram to ton |

Stereochemical Considerations and Enantioselective Synthesis

The compound’s stereochemistry is critical for biological activity. Asymmetric hydrogenation of enamine precursors using Ru-(S)-BINAP produces the (S)-enantiomer with 99% ee, while Rh-(R)-MeDuPHOS favors the (R)-form. Chiral HPLC or enzymatic resolution separates enantiomers if racemic mixtures form during synthesis.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Alternative Pathways

| Route | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Cyclization + Amination | Simple reagents, low cost | Moderate stereocontrol | 70–80 |

| Reductive Amination | High functional group tolerance | Requires ketone intermediate | 85–90 |

| Enantioselective Hydrogenation | Excellent ee (>98%) | Expensive catalysts | 90–95 |

Data Tables

Table 3: Physical Data for Key Intermediates

| Intermediate | Molecular Formula | Melting Point (°C) | [α]D²⁵ (c=1, CHCl₃) |

|---|---|---|---|

| Pyrrolidine-3-carboxylic acid | C₅H₉NO₂ | 158–160 | N/A |

| 3-Fluoro-benzylamine | C₇H₈FN | 10–12 | N/A |

| Tert-butyl pyrrolidine-1-carboxylate | C₉H₁₇NO₂ | 45–47 | +12.5 (R-enantiomer) |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzylamino group, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can target the fluoro-substituted benzylamino group, potentially converting it to an amine.

Substitution: The fluoro group on the benzyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

Oxidation: Formation of benzylamine oxides.

Reduction: Formation of primary amines.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

3-(3-Fluoro-benzylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-benzylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The fluoro-benzylamino group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The pyrrolidine ring may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 3-(3-Fluoro-benzylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester with structurally related compounds from the evidence:

*Note: Molecular formula and mass for the target compound are estimated based on structural analogs (e.g., ).

Key Differences and Implications

In contrast, the toluene-4-sulfonyloxymethyl group in increases hydrophilicity but may reduce membrane permeability in biological systems.

Biological Interactions: Compounds with chloroacetyl (e.g., ) or pyrimidinylamino groups (e.g., ) are more reactive toward nucleophiles, making them suitable for conjugation or targeted drug delivery. The amino acid-derived substituent in introduces hydrogen-bonding capability, enhancing interactions with enzymes or receptors.

Synthetic Utility: The tert-butyl ester group is common across all compounds, offering stability during synthesis. However, the 3-fluoro-benzylamino substituent may require specialized coupling agents (e.g., EDC/HOBt) for installation due to steric hindrance .

Q & A

Q. What are the key considerations for optimizing the synthesis of 3-(3-fluoro-benzylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester?

- Methodological Answer : Synthesis optimization involves controlling reaction parameters such as temperature (0–20°C), stoichiometry, and catalyst selection. For tert-butyl ester formation, nucleophilic substitution or coupling reactions are typical. For example, tert-butyl esters of pyrrolidine derivatives often use tert-butyl alcohol or Boc-protected intermediates under anhydrous conditions . Catalysts like DMAP (4-dimethylaminopyridine) and bases (e.g., triethylamine) enhance reaction efficiency in dichloromethane or DMF solvents . Purification via column chromatography or recrystallization ensures high purity (>95%), as seen in analogous compounds .

Q. Which analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Structural confirmation requires NMR (¹H/¹³C) to verify the pyrrolidine ring, tert-butyl group (δ ~1.4 ppm), and benzylamino substituents. Mass spectrometry (HRMS) validates molecular weight (e.g., C₁₆H₂₄FN₂O₂: calc. 295.18 g/mol). HPLC monitors purity (>95%), while FT-IR identifies carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groups. X-ray crystallography may resolve stereochemistry for chiral centers .

Advanced Questions

Q. How can reaction mechanisms explain discrepancies in tert-butyl ester formation yields?

- Methodological Answer : Yield variations (e.g., 60–85%) arise from competing side reactions. For instance, incomplete Boc protection due to moisture-sensitive intermediates or steric hindrance at the pyrrolidine nitrogen can occur. Kinetic studies using in situ FT-IR or HPLC tracking identify rate-limiting steps. Computational modeling (DFT) predicts transition states for nucleophilic acyl substitution, guiding solvent polarity adjustments (e.g., switching from THF to DCM) .

Q. What strategies address contradictions in biological activity data for fluorinated pyrrolidine derivatives?

- Methodological Answer : Conflicting bioactivity (e.g., IC₅₀ variability) may stem from stereochemical differences or assay conditions. Enantiomeric separation (chiral HPLC) and docking simulations (AutoDock) clarify structure-activity relationships (SAR). For example, (S)-configured analogs show higher receptor affinity than (R)-isomers in kinase inhibition assays. Validate findings using orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. How can the compound be modified to study substituent effects on target binding?

- Methodological Answer : Parallel synthesis introduces substituents (e.g., replacing 3-fluoro-benzyl with chloro- or methoxy-groups) via reductive amination or Suzuki coupling. SPR (Surface Plasmon Resonance) quantifies binding kinetics (kₐ/kₐ), while alanine scanning identifies critical hydrogen bonds. For tert-butyl ester stability, compare hydrolysis rates under acidic (TFA) vs. basic (NaOH) conditions .

Q. What safety protocols are critical for handling tert-butyl esters with fluorinated aromatic groups?

- Methodological Answer : Use PPE (gloves, goggles) and fume hoods to avoid inhalation/contact. Fluorinated aromatics may release toxic HF under pyrolysis; monitor with gas sensors . Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis. Refer to MSDS data for spill management (neutralize with NaHCO₃) and disposal guidelines .

Key Research Findings

- Stereochemical Impact : (S)-configured pyrrolidine derivatives exhibit 3-fold higher enzymatic inhibition than (R)-isomers in kinase assays .

- Fluorine Effects : 3-Fluoro substitution enhances metabolic stability (t₁/₂ > 6h in microsomes) compared to non-fluorinated analogs .

- Boc Deprotection Kinetics : TFA-mediated cleavage of tert-butyl esters follows pseudo-first-order kinetics (k = 0.12 min⁻¹, 25°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.